

A Technical Guide to Carboxyfluorescein Diacetate Acetoxymethyl Ester (CFDA-AM)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboxyfluorescein diacetate acetoxymethyl ester (**CFDA-AM**) is a pivotal tool in cellular biology, primarily utilized for the assessment of cell viability and for tracking cell proliferation. This cell-permeant compound is non-fluorescent until it enters viable cells, where intracellular esterases cleave its acetate and acetoxymethyl (AM) groups. This enzymatic conversion yields the highly fluorescent and membrane-impermeant carboxyfluorescein, which is retained within cells that possess intact plasma membranes. The intensity of the green fluorescence emitted is directly proportional to the number of viable cells, making **CFDA-AM** a robust indicator of cellular health and metabolic activity. This guide provides a comprehensive overview of the core principles of **CFDA-AM**, including its mechanism of action, key applications, detailed experimental protocols, and data interpretation.

Core Principles and Mechanism of Action

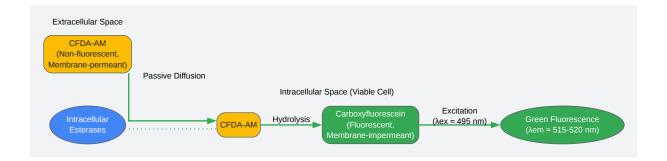
CFDA-AM is an electrically neutral molecule that can passively diffuse across the plasma membrane of both live and dead cells.[1] Once inside a cell, its utility as a viability probe depends on two key cellular functions: the activity of intracellular esterases and the integrity of the cell membrane.[2]

In viable cells, ubiquitous intracellular esterases hydrolyze the non-fluorescent **CFDA-AM**.[3] This enzymatic cleavage removes the acetate and acetoxymethyl ester groups, converting the



molecule into 5-carboxyfluorescein.[3] This product is a highly fluorescent molecule that is also negatively charged, preventing it from passively diffusing back out of the cell through an intact membrane.[4][5] Consequently, viable cells accumulate carboxyfluorescein and exhibit bright green fluorescence.[2] In contrast, cells with compromised membranes cannot retain the fluorescent product, and dead cells lack the necessary esterase activity to initiate the conversion, thus remaining non-fluorescent.[6]

The following diagram illustrates the intracellular processing of CFDA-AM:



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Mechanism of CFDA-AM activation in a viable cell.

Physicochemical and Spectroscopic Properties

A thorough understanding of the properties of **CFDA-AM** is essential for its effective use in experimental settings. The table below summarizes key quantitative data for this compound.



Property	Value	Reference(s)	
Chemical Name	5-Carboxyfluorescein diacetate, acetoxymethyl ester	[7]	
Synonyms	CFDA-AM, 5-CFDA-AM	[8]	
CAS Number	124412-00-6	[7][8]	
Molecular Formula	C28H20O11	[7][8]	
Molecular Weight	532.4 g/mol	[8]	
Excitation Wavelength (λex)	~495 nm	[9][10]	
Emission Wavelength (λem)	~515-520 nm	[10]	
Solubility	Soluble in DMSO and ethanol	[11]	
Storage Conditions	Store at -20°C, desiccated and protected from light	[4][9]	

Key Applications in Research and Drug Development

CFDA-AM is a versatile tool with several important applications in life sciences research:

- Cell Viability and Cytotoxicity Assays: The most common application of CFDA-AM is in the
 determination of cell viability. It provides a direct measure of both enzymatic activity and
 membrane integrity.[2][12] In drug development, it is frequently used in cytotoxicity assays to
 assess the impact of novel compounds on cell health.[5]
- Cell Proliferation Assays: A derivative, carboxyfluorescein diacetate succinimidyl ester
 (CFDA-SE), is widely used for tracking cell division.[13] Upon entering the cell, CFDA-SE is
 also cleaved by esterases to its fluorescent form, which then covalently binds to intracellular
 proteins.[13] With each cell division, the fluorescence intensity is halved, allowing for the
 quantitative analysis of cell proliferation over several generations.[13]
- Intracellular pH Measurement: The fluorescence of carboxyfluorescein is pH-sensitive, making it a useful indicator for measuring intracellular pH (pHi).



Cell Adhesion and Motility Studies: By pre-labeling cells with CFDA-AM, their adhesion to
other cells or substrates can be quantified by measuring the retained fluorescence after
washing away non-adherent cells.

Experimental Protocols

The following sections provide detailed methodologies for common assays utilizing **CFDA-AM** and its derivatives.

Cell Viability Assay using CFDA-AM

This protocol outlines the steps for determining cell viability using a fluorescence plate reader or a flow cytometer.

Materials:

- CFDA-AM
- Anhydrous Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS) or other suitable buffer (e.g., Hank's Balanced Salt Solution)
- Cell suspension of interest
- 96-well black, clear-bottom plates (for plate reader) or flow cytometry tubes

Protocol:

- Preparation of CFDA-AM Stock Solution:
 - Dissolve CFDA-AM in anhydrous DMSO to a stock concentration of 1-10 mM.[14] For example, to make a 10 mM stock solution, dissolve 1 mg of CFDA-AM in 0.1878 mL of DMSO.[2]
 - Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[14]



• Preparation of Working Solution:

 On the day of the experiment, dilute the stock solution in a serum-free cell culture medium or PBS to a final working concentration of 1-10 μM.[14] The optimal concentration may vary depending on the cell type and should be determined empirically.

Cell Staining:

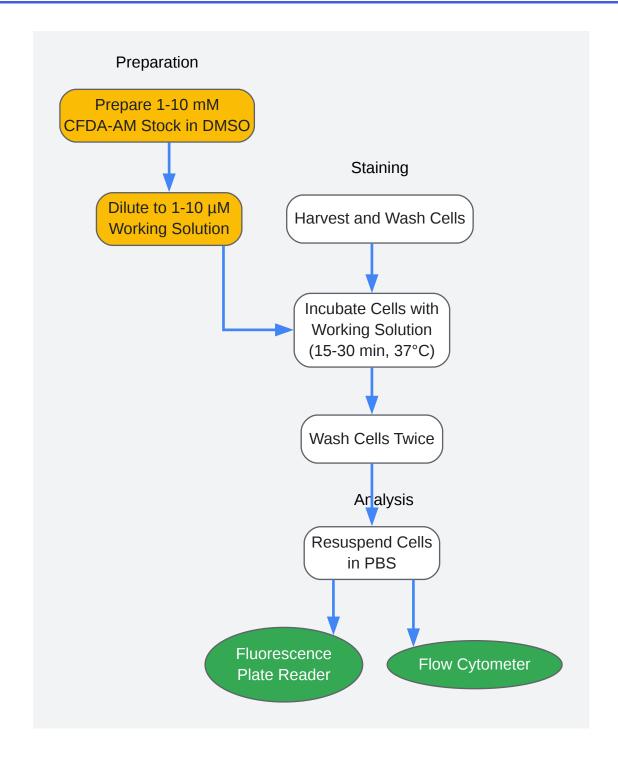
- Wash the cells once with PBS and resuspend them in the **CFDA-AM** working solution at a concentration of approximately 1 x 10⁶ cells/mL.
- Incubate the cells for 15-30 minutes at 37°C, protected from light.[15]
- After incubation, pellet the cells by centrifugation (e.g., 400 x g for 5-10 minutes) and wash them twice with PBS to remove excess, unhydrolyzed CFDA-AM.[15]

• Data Acquisition:

- Fluorescence Plate Reader: Resuspend the washed cell pellet in PBS and transfer to a 96-well black, clear-bottom plate. Measure the fluorescence intensity at an excitation wavelength of ~495 nm and an emission wavelength of ~520 nm.
- Flow Cytometry: Resuspend the washed cell pellet in PBS and analyze using a flow cytometer equipped with a 488 nm laser for excitation.[2] Collect the green fluorescence signal in the appropriate channel (e.g., FITC channel).

The diagram below outlines the general workflow for a CFDA-AM cell viability assay.





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Workflow for a typical **CFDA-AM** cell viability assay.

Cell Proliferation Assay using CFDA-SE

This protocol describes how to label cells with CFDA-SE to track cell division.



Materials:

- Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE)
- Anhydrous Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS) containing 0.1% BSA
- Complete cell culture medium (e.g., RPMI with 10% FBS)
- Cell suspension of interest
- Flow cytometry tubes

Protocol:

- Preparation of CFDA-SE Stock Solution:
 - Prepare a 2 mM stock solution of CFDA-SE in anhydrous DMSO.[16][17]
 - Aliquot into single-use vials and store desiccated at -20°C for no more than 2 months.[16]
 [17]
- Cell Labeling:
 - Resuspend cells in PBS with 0.1% BSA at a concentration of 1-50 x 10⁶ cells/mL.[17] Ensure a single-cell suspension.
 - Prepare a 2x working solution of CFDA-SE (e.g., 10 μM for a final concentration of 5 μM)
 in PBS with 0.1% BSA.[17]
 - Add an equal volume of the 2x CFDA-SE working solution to the cell suspension.
 - Incubate for 5-10 minutes at 37°C.[17][18]
 - To stop the reaction, immediately fill the tube with complete culture medium and centrifuge to pellet the cells.[16][17] The protein in the serum will quench the unreacted CFDA-SE.



- Wash the cells three times with complete culture medium.[16] An optional 5-minute incubation at 37°C after the second wash can help remove unbound dye.[16]
- Cell Culture and Analysis:
 - Resuspend the labeled cells in fresh culture medium and plate them under the desired experimental conditions.
 - Harvest cells at various time points (e.g., day 0, 1, 2, 3) to analyze proliferation.
 - Analyze the cells by flow cytometry using a 488 nm laser.[13] Each peak of decreasing fluorescence intensity represents a successive cell generation.

Troubleshooting

Common issues encountered during **CFDA-AM** staining and their potential solutions are listed below.



Issue	Potential Cause(s)	Recommended Solution(s)	Reference(s)
Weak or No Signal	- Degraded CFDA-AM due to hydrolysis Insufficient dye concentration Low esterase activity in the cell type Lasers on the flow cytometer are misaligned.	- Use a fresh aliquot of CFDA-AM stock solution Titrate the working concentration of CFDA-AM Increase incubation time or temperature Ensure proper instrument calibration with alignment beads.	[16][19][20]
High Background Fluorescence	- Incomplete washing of excess dye Spontaneous hydrolysis of CFDA- AM in the buffer Presence of esterase activity in the serum of the culture medium.	- Increase the number of wash steps after staining Prepare the working solution immediately before use Perform staining in serum-free medium.	[19][21]
Patchy or Uneven Staining	- Cell clumping Uneven distribution of the dye during incubation.	- Ensure a single-cell suspension before staining Gently mix the cells during the incubation period.	[21]
High Cell Death After Staining	- CFDA-AM/CFDA-SE can be toxic at high concentrations.	- Titrate to find the lowest effective concentration of the dye Minimize incubation time.	[16]

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References

- 1. Invitrogen 5-CFDA, AM (5-Carboxyfluorescein Diacetate, Acetoxymethyl Ester) 5 mg | Buy
 Online | Invitrogen™ | Fisher Scientific [fishersci.at]
- 2. 5-CFDA, AM [5-Carboxyfluorescein Diacetate, Acetoxymethyl Ester] | AAT Bioquest [aatbio.com]
- 3. What are the principles of 5-CFDA-AM assay? | AAT Bioquest [aatbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Viability and Cytotoxicity Assay Reagents—Section 15.2 | Thermo Fisher Scientific SG [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. chembk.com [chembk.com]
- 8. Cfda-AM | C28H20O11 | CID 180237 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. biotium.com [biotium.com]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Application of Alamar blue/5-carboxyfluorescein diacetate acetoxymethyl ester as a noninvasive cell viability assay in primary hepatocytes from rainbow trout PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio-rad.com [bio-rad.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. interchim.fr [interchim.fr]
- 16. med.virginia.edu [med.virginia.edu]
- 17. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 18. docs.research.missouri.edu [docs.research.missouri.edu]
- 19. Flow Cytometry Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 20. bosterbio.com [bosterbio.com]
- 21. creative-bioarray.com [creative-bioarray.com]
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